molecular formula C8H7BrN2 B1270902 6-Bromo-4-methyl-1H-benzo[d]imidazole CAS No. 255064-10-9

6-Bromo-4-methyl-1H-benzo[d]imidazole

Katalognummer B1270902
CAS-Nummer: 255064-10-9
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: WPTOSLNWOXGYRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 g/mol . The IUPAC name for this compound is 6-bromo-4-methyl-1H-benzimidazole .


Synthesis Analysis

Imidazole, the core structure of 6-Bromo-4-methyl-1H-benzo[d]imidazole, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methyl-1H-benzo[d]imidazole consists of a benzimidazole core with a bromine atom at the 6-position and a methyl group at the 4-position . The InChI code for this compound is 1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

6-Bromo-4-methyl-1H-benzo[d]imidazole has a molecular weight of 211.06 g/mol . It has a topological polar surface area of 28.7 Ų . The compound has a complexity of 151, as computed by Cactvs 3.4.8.18 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

6-Bromo-4-methyl-1H-benzo[d]imidazole: derivatives have been studied for their potential as antimicrobial agents. The imidazole ring is a crucial component in many drugs with antimicrobial properties. This compound can be synthesized into various derivatives that exhibit antibacterial and antifungal activities, making it valuable in the development of new medications to combat resistant strains of microbes .

Anti-tubercular Agents

The compound has been utilized in the synthesis of molecules with anti-tubercular activity. For instance, derivatives of this compound have been evaluated against Mycobacterium tuberculosis strains, showing promise as a part of combination therapies to treat tuberculosis, especially in cases where resistance to traditional drugs is an issue .

Anticancer Research

Imidazole-containing compounds like 6-Bromo-4-methyl-1H-benzo[d]imidazole are being explored for their anticancer properties. They can be used to create molecules that interfere with cancer cell growth and proliferation. Research is ongoing to determine the efficacy and safety of these compounds in cancer treatment protocols .

Synthesis of Functional Molecules

This compound serves as a key intermediate in the synthesis of functional molecules used in various applications, including pharmaceuticals and materials science. The ability to introduce substitutions at specific positions on the imidazole ring allows for the creation of molecules with desired properties .

Chemical Synthesis and Drug Development

The imidazole ring is a common motif in many drugs, and 6-Bromo-4-methyl-1H-benzo[d]imidazole provides a versatile starting point for the synthesis of these compounds. Its reactivity allows for the construction of complex molecules that can be used in the development of new drugs .

Research on Heterocyclic Chemistry

As a heterocyclic compound, 6-Bromo-4-methyl-1H-benzo[d]imidazole is of significant interest in the field of heterocyclic chemistry. It is used in academic research to study the properties and reactions of imidazole rings, which are important in many biological processes .

Safety and Hazards

The safety information for 6-Bromo-4-methyl-1H-benzo[d]imidazole indicates that it has the GHS07 pictogram. The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Eigenschaften

IUPAC Name

6-bromo-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTOSLNWOXGYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363958
Record name 6-Bromo-4-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methyl-1H-benzo[d]imidazole

CAS RN

255064-10-9
Record name 6-Bromo-4-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-methylbenzene-1,2-diamine (2.02 g, 10 mmol) was added water (10 mL) followed by formic acid (1.16 mL, 30 mmol). The mixture was stirred at 100° C. for 6 hours before cooling to room temperature. A solid precipitated from the solution and was allowed to sit at room temperature for 2 days. To this mixture was then added 1 N KOH (35 mL) and the solids were isolated by vacuum filtration. The solids were air dried and recrystallized from CHCl3 (70 mL) to provide 6-bromo-4-methyl-1H-benzimidazole (0.82 mg, 39%). Additional batches of product were obtained from the CHCl3 mother liquors (1.01 g, 48%).
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.